![molecular formula C15H9ClKNO2S B012103 Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt CAS No. 106636-57-1](/img/structure/B12103.png)
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
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Overview
Description
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt, also known as potassium acridine chlorothioacetate, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein synthesis and has been shown to have antitumor activity.
Mechanism Of Action
Potassium acridine chlorothioacetate inhibits protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain. It does this by binding to the A site of the ribosome, which is where the aminoacyl-tRNA enters. This prevents the aminoacyl-tRNA from entering the ribosome and elongating the polypeptide chain.
Biochemical and Physiological Effects
Potassium acridine chlorothioacetate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been used in studies of ribosomal structure and function.
Advantages And Limitations For Lab Experiments
One advantage of using Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate in lab experiments is its potency as an inhibitor of protein synthesis. It has been shown to be effective at low concentrations, making it useful in studies of ribosomal structure and function. One limitation of using this compound is its potential toxicity. It should be handled with care and disposed of properly.
Future Directions
There are several future directions for research involving Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate. One area of research could be the development of more potent inhibitors of protein synthesis based on this compound. Another area of research could be the use of this compound in combination with other drugs to enhance its antitumor activity. Additionally, further studies of ribosomal structure and function could be conducted using this compound.
Synthesis Methods
The synthesis of Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate involves the reaction of acridine with chlorothioacetic acid in the presence of Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt hydroxide. The product is then purified through recrystallization. The yield of this reaction is typically around 60%.
Scientific Research Applications
Potassium acridine chlorothioacetate has been widely used in scientific research as a potent inhibitor of protein synthesis. It has been shown to have antitumor activity and has been used in cancer research. Additionally, it has been used in studies of ribosomal structure and function.
properties
CAS RN |
106636-57-1 |
---|---|
Product Name |
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt |
Molecular Formula |
C15H9ClKNO2S |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
potassium;2-(2-chloroacridin-9-yl)sulfanylacetate |
InChI |
InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1 |
InChI Key |
KGKQAOMBCMNNHJ-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
Other CAS RN |
106636-57-1 |
synonyms |
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT |
Origin of Product |
United States |
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